molecular formula C12H16O3 B7882366 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester CAS No. 19820-47-4

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester

Cat. No.: B7882366
CAS No.: 19820-47-4
M. Wt: 208.25 g/mol
InChI Key: ASIMJPKPWCJCKI-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C12H16O3. It is a derivative of 2,2-dimethylpropanoic acid, where the carboxylic acid group is esterified with 4-methoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid and 4-methoxyphenol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of 2,2-dimethylpropanoic acid, 4-methoxyphenyl ester may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process may also include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethylpropanoic acid and 4-methoxyphenol.

  • Reduction: The compound can be reduced to form the corresponding alcohol derivative.

  • Oxidation: The ester can be oxidized to produce carboxylic acid derivatives.

Common Reagents and Conditions:

  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed:

  • Hydrolysis: 2,2-Dimethylpropanoic acid and 4-methoxyphenol.

  • Reduction: 2,2-Dimethylpropanol derivative.

  • Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms or metabolic pathways.

  • Industry: The ester can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can be compared with other similar esters, such as:

  • 2,2-Dimethylpropanoic acid, phenyl ester: This compound differs only in the substitution of the phenol group, which can affect its reactivity and applications.

  • 2,2-Dimethylpropanoic acid, 4-hydroxyphenyl ester: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and uses.

Properties

IUPAC Name

(4-methoxyphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMJPKPWCJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312372
Record name 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-47-4
Record name NSC254050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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